
Techniques for P30 Protein Localization in
Mycoplasma pneumoniae: Application Notes

and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: PP30

Cat. No.: B1677962 Get Quote

For Researchers, Scientists, and Drug Development
Professionals
Introduction

The P30 protein of Mycoplasma pneumoniae is an integral membrane protein and a key

component of the terminal attachment organelle. This specialized structure is crucial for the

bacterium's cytadherence to host respiratory epithelial cells, gliding motility, and cell division.[1]

[2] Accurate determination of P30's subcellular localization is therefore fundamental to

understanding its function and for the development of novel therapeutics targeting M.

pneumoniae infections. This document provides detailed application notes and protocols for the

localization of the P30 protein.

I. Overview of P30 Protein and its Role
P30 is a 30 kDa protein that plays a critical role in the architecture and function of the

attachment organelle.[3] It is oriented with its C-terminus exposed on the cell surface and its N-

terminus in the cytoplasm.[1] P30 is essential for maintaining the stability of other attachment

organelle proteins, such as P65, and for the proper assembly of the cytadherence complex.[2]

Mutants lacking a functional P30 protein exhibit significant defects in cell morphology,

adherence to host cells, and gliding motility.[3]
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II. Key Techniques for P30 Localization
Several advanced microscopy and biochemical techniques are employed to elucidate the

precise localization of the P30 protein within the M. pneumoniae cell. These include:

Immunofluorescence Microscopy: Utilizes specific antibodies to visualize the location of P30

within fixed and permeabilized cells.

Electron Microscopy (Immunogold Labeling): Provides high-resolution localization of P30 on

the cell surface and within the attachment organelle.

Biochemical Fractionation: Involves the separation of cellular components to enrich for the

attachment organelle and identify its protein constituents, including P30.

Fluorescent Protein Fusions: Genetically fusing a fluorescent protein (e.g., EYFP) to P30

allows for its visualization in living cells.

III. Experimental Protocols
A. Immunofluorescence Microscopy Protocol for P30
Localization
This protocol outlines the steps for localizing the P30 protein in M. pneumoniae using indirect

immunofluorescence.

Materials:

M. pneumoniae culture

Glass coverslips

Phosphate-buffered saline (PBS)

4% (w/v) Paraformaldehyde (PFA) in PBS

0.1% (v/v) Triton X-100 in PBS

Blocking buffer (e.g., 3% BSA in PBS)
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Primary antibody: Rabbit anti-P30 polyclonal antibody

Secondary antibody: Goat anti-rabbit IgG conjugated to a fluorophore (e.g., Alexa Fluor 488)

DAPI (4',6-diamidino-2-phenylindole) solution

Mounting medium

Fluorescence microscope

Procedure:

Cell Preparation: Grow M. pneumoniae in an appropriate broth medium. Adherent cultures

can be grown directly on sterile glass coverslips. For suspension cultures, cells can be

attached to poly-L-lysine coated coverslips.

Fixation: Carefully wash the cells with PBS. Fix the cells with 4% PFA in PBS for 15-20

minutes at room temperature.

Washing: Wash the fixed cells three times with PBS for 5 minutes each.

Permeabilization: Incubate the cells with 0.1% Triton X-100 in PBS for 10 minutes to

permeabilize the cell membrane.

Washing: Repeat the washing step as in step 3.

Blocking: Block non-specific antibody binding by incubating the cells in blocking buffer for 1

hour at room temperature.

Primary Antibody Incubation: Dilute the primary anti-P30 antibody in blocking buffer

according to the manufacturer's recommendations. Incubate the cells with the primary

antibody solution overnight at 4°C in a humidified chamber.

Washing: Wash the cells three times with PBS for 5 minutes each.

Secondary Antibody Incubation: Dilute the fluorescently labeled secondary antibody in

blocking buffer. Incubate the cells with the secondary antibody solution for 1 hour at room

temperature in the dark.
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Washing: Repeat the washing step as in step 8, keeping the coverslips in the dark.

Counterstaining: Incubate the cells with DAPI solution for 5 minutes to stain the DNA.

Washing: Briefly wash the cells once with PBS.

Mounting: Mount the coverslips onto glass slides using an anti-fade mounting medium.

Imaging: Visualize the samples using a fluorescence microscope equipped with appropriate

filters for the chosen fluorophore and DAPI. The P30 protein should appear localized at the

tip of the cell, corresponding to the attachment organelle.

B. Immunogold Electron Microscopy Protocol for P30
This protocol provides a high-resolution method for localizing P30 on the surface of M.

pneumoniae.

Materials:

M. pneumoniae culture

Electron microscopy grids (e.g., carbon-coated nickel grids)

PBS

4% PFA and 0.1% Glutaraldehyde in PBS (Fixative solution)

Glycine solution (e.g., 50 mM in PBS)

Blocking buffer (e.g., 5% BSA in PBS)

Primary antibody: Rabbit anti-P30 polyclonal antibody

Secondary antibody: Goat anti-rabbit IgG conjugated to gold nanoparticles (e.g., 10 nm)

2% Glutaraldehyde in PBS

Uranyl acetate and lead citrate (for negative staining)
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Transmission Electron Microscope (TEM)

Procedure:

Cell Adsorption: Float EM grids on a drop of M. pneumoniae culture for 10-15 minutes to

allow cells to adhere.

Fixation: Transfer the grids to a drop of fixative solution for 20 minutes at room temperature.

Quenching: Wash the grids with PBS and then transfer to a drop of glycine solution for 10

minutes to quench free aldehyde groups.

Washing: Wash the grids several times with PBS.

Blocking: Place the grids on drops of blocking buffer for 30 minutes.

Primary Antibody Incubation: Incubate the grids with the primary anti-P30 antibody (diluted in

blocking buffer) for 1-2 hours at room temperature.

Washing: Wash the grids extensively with PBS.

Secondary Antibody Incubation: Incubate the grids with the gold-conjugated secondary

antibody (diluted in blocking buffer) for 1 hour at room temperature.

Washing: Wash the grids thoroughly with PBS, followed by a final wash with distilled water.

Post-fixation: Fix the samples with 2% glutaraldehyde in PBS for 5 minutes.

Washing: Wash with distilled water.

Staining and Imaging: Negatively stain the grids with uranyl acetate and lead citrate.

Examine the grids using a TEM. Gold particles will indicate the location of the P30 protein on

the cell surface, concentrated at the attachment organelle.

C. Biochemical Fractionation for Attachment Organelle
Enrichment
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This protocol describes a method to isolate the internal core structure of the attachment

organelle.

Materials:

M. pneumoniae culture

Sucrose solutions (various concentrations for gradient)

Lysis buffer (e.g., containing 1% Triton X-100)

Ultracentrifuge and tubes

PBS

Protein assay reagents

SDS-PAGE and Western blotting reagents

Procedure:

Cell Harvesting: Grow a large-scale culture of M. pneumoniae and harvest the cells by

centrifugation.

Lysis: Resuspend the cell pellet in lysis buffer and incubate to solubilize the cell membranes,

leaving the more resistant internal core of the attachment organelle intact.

Sucrose Gradient Preparation: Prepare a discontinuous or continuous sucrose gradient in an

ultracentrifuge tube.

Centrifugation: Carefully layer the cell lysate onto the sucrose gradient. Centrifuge at high

speed for several hours.

Fraction Collection: Carefully collect fractions from the gradient. The fraction containing the

enriched attachment organelle cores can be identified by its position in the gradient.

Analysis: Analyze the protein composition of the fractions by SDS-PAGE and Western

blotting using an anti-P30 antibody to confirm the presence and enrichment of the P30
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protein in the attachment organelle fraction.

IV. Data Presentation
Table 1: Quantitative Analysis of P30 and P65 Protein Levels in M. pneumoniae Wild-Type and

Mutant Strains

Strain
P30 Protein Level
(% of Wild-Type)

P65 Protein Level
(% of Wild-Type)

Reference

Wild-Type 100% 100% [2]

P30 Null Mutant (II-3) Not detectable Significantly reduced [2]

Processing-Defective

P30 Mutant
~25% Reduced [2]

V. Visualizations
A. Experimental Workflow for Immunofluorescence
Microscopy

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 10 Tech Support

https://bio-protocol.org/en/bpdetail?id=807&type=0
https://bio-protocol.org/en/bpdetail?id=807&type=0
https://bio-protocol.org/en/bpdetail?id=807&type=0
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1677962?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cell Preparation

Staining Procedure

Imaging

Grow M. pneumoniae on coverslip

Wash with PBS

Fix with 4% PFA

Permeabilize with Triton X-100

Block with BSA

Incubate with anti-P30 Primary Ab

Incubate with Fluorescent Secondary Ab

Counterstain with DAPI

Mount coverslip

Visualize with Fluorescence Microscope

Click to download full resolution via product page

Caption: Workflow for P30 localization by immunofluorescence.
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B. P30 Protein Interaction in the Cytadherence Complex

P30

P1 Adhesin

forms complex with

P65
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B and C Proteins
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Host Cell Receptor

binds to

Click to download full resolution via product page

Caption: P30's role in the M. pneumoniae adherence complex.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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